

The Structural Elucidation of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methoxy-2H-isoquinolin-1-one

Cat. No.: B175765

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of **5-methoxy-2H-isoquinolin-1-one**, a significant heterocyclic compound with potential applications in medicinal chemistry. This document outlines the analytical workflow, presents predicted spectroscopic data based on analogous compounds, and offers detailed experimental protocols for the key analytical techniques involved in its characterization.

Proposed Structure and Numbering

The initial step in the elucidation process is to propose a chemical structure for **5-methoxy-2H-isoquinolin-1-one** and assign atom numbering for unambiguous referencing in spectroscopic analysis.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Proposed chemical structure of **5-methoxy-2H-isoquinolin-1-one** with conventional atom numbering.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **5-methoxy-2H-isoquinolin-1-one**. This data is extrapolated from known values for 1(2H)-isoquinolinone and considers the electronic effects of the methoxy group at the C-5 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.2	br s	-	N-H
~7.85	d	~8.0	H-8
~7.55	t	~8.0	H-7
~7.20	d	~7.5	H-4
~7.10	d	~8.0	H-6
~6.60	d	~7.5	H-3
~3.90	s	-	OCH ₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

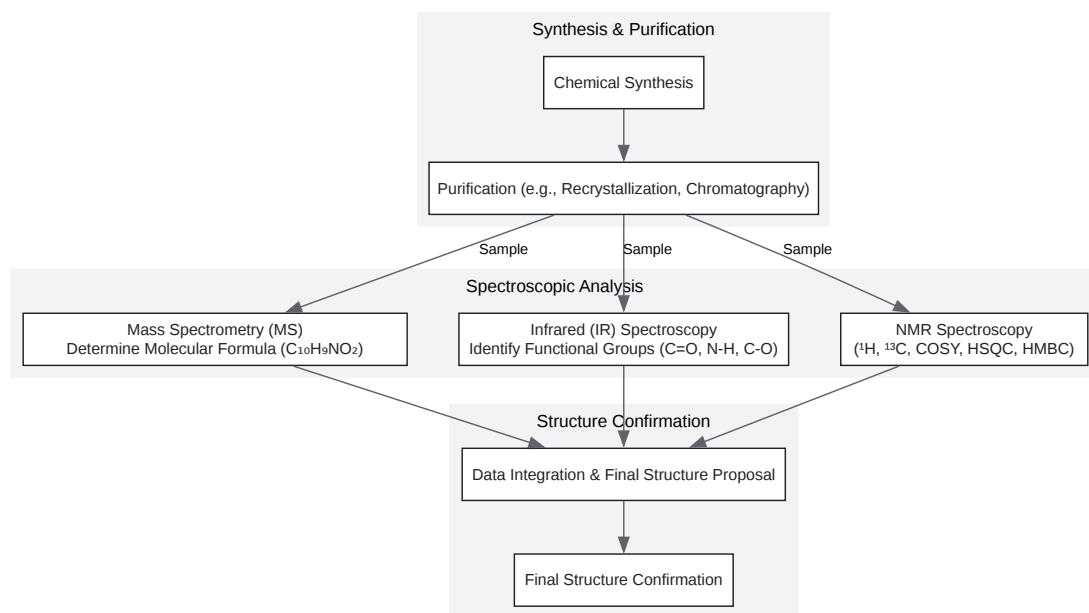
Chemical Shift (δ) ppm	Assignment
~162.0	C-1 (C=O)
~155.0	C-5
~139.0	C-8a
~133.0	C-7
~128.0	C-4a
~126.0	C-8
~120.0	C-4
~115.0	C-6
~107.0	C-3
~56.0	OCH ₃

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3150	Broad, Medium	N-H stretch
~3050	Medium	Aromatic C-H stretch
~2950, ~2850	Weak	Aliphatic C-H stretch (methoxy)
~1660	Strong	C=O stretch (amide)
~1600, ~1580, ~1470	Medium-Strong	C=C aromatic ring stretch
~1250, ~1030	Strong	C-O stretch (aryl ether)

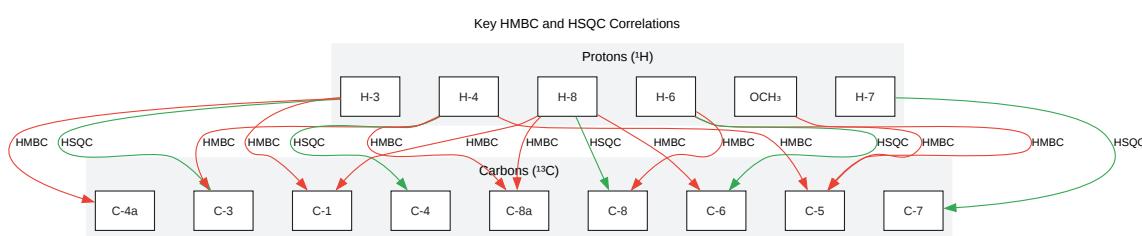
Mass Spectrometry (MS) Data


Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
175	100	[M] ⁺ (Molecular Ion)
146	~70	[M-CHO] ⁺
132	~40	[M-CH ₃ -CO] ⁺
118	~60	[M-C ₂ H ₃ O] ⁺
104	~30	[M-C ₃ H ₃ O ₂] ⁺

Structure Elucidation Workflow

The logical workflow for the structure elucidation of **5-methoxy-2H-isoquinolin-1-one** involves a combination of spectroscopic techniques to unambiguously determine its connectivity and functional groups.


Structure Elucidation Workflow for 5-methoxy-2H-isoquinolin-1-one

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and structural elucidation of **5-methoxy-2H-isoquinolin-1-one**.

Key 2D NMR Correlations

2D NMR experiments such as HSQC and HMBC are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [The Structural Elucidation of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b175765#5-methoxy-2h-isoquinolin-1-one-structure-elucidation\]](https://www.benchchem.com/product/b175765#5-methoxy-2h-isoquinolin-1-one-structure-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com